Miransertib

Beschreibung

Systematic Nomenclature and Molecular Formula

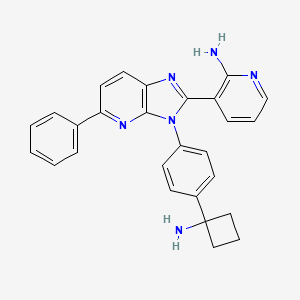

This compound possesses the systematic International Union of Pure and Applied Chemistry name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine. This nomenclature reflects the compound's complex structural architecture, incorporating multiple heterocyclic ring systems and substituted aromatic moieties. The molecular formula of this compound is established as C27H24N6, indicating a substantial organic molecule containing twenty-seven carbon atoms, twenty-four hydrogen atoms, and six nitrogen atoms. The molecular weight has been precisely determined through computational analysis as 432.531 daltons for the average mass and 432.206245 daltons for the monoisotopic mass.

The compound is registered under Chemical Abstracts Service number 1313881-70-7, providing definitive identification within chemical databases. Alternative nomenclatures include the systematic name 2-Pyridinamine, 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo(4,5-b)pyridin-2-yl)-, reflecting the structural complexity and multiple naming conventions employed in chemical literature. The compound maintains consistent identification across multiple international chemical databases, including ChemSpider identification number 57251282 and PubChem compound identification 53262401.

Stereochemical Configuration and Isomeric Considerations

Comprehensive stereochemical analysis reveals that this compound adopts an achiral molecular configuration with no defined stereocenters present within its structure. The compound exhibits zero stereochemical centers and zero E/Z geometric isomerism possibilities, classifying it as a stereochemically unambiguous molecule. This achiral nature eliminates potential complications arising from stereoisomerism and optical activity, contributing to the compound's structural predictability and synthetic accessibility.

The molecular charge state of this compound is neutral (charge = 0), and optical activity analysis confirms the absence of chiral centers, resulting in no optical rotation properties. The molecule's stereochemical simplicity contrasts with its structural complexity, as the multiple aromatic and heterocyclic systems create a three-dimensionally intricate architecture without introducing stereochemical ambiguity. This characteristic proves advantageous for synthetic chemistry approaches and analytical characterization methods.

The absence of geometric isomerism opportunities in this compound's structure provides additional conformational stability, as the molecule cannot exist in multiple geometric configurations around double bonds or cyclic systems. The rigid nature of the imidazo[4,5-b]pyridine core system further constrains molecular flexibility, contributing to defined three-dimensional geometry and predictable intermolecular interactions.

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations have provided detailed insights into this compound's three-dimensional molecular architecture and solid-state packing arrangements. Structural studies utilizing X-ray crystallography have revealed the compound's binding characteristics when complexed with protein targets, particularly demonstrating the spatial arrangement of the imidazo[4,5-b]pyridine core system and its relationship to the substituted phenyl and pyridine moieties. The crystal structure analysis shows that this compound adopts a specific conformation that optimizes intramolecular interactions while minimizing steric hindrance between the multiple aromatic systems.

The three-dimensional conformation of this compound reveals significant planarity within the central imidazo[4,5-b]pyridine system, with the phenyl substituents adopting orientations that minimize unfavorable steric interactions. Crystallographic data indicates that the aminocyclobutyl substituent projects in a manner that creates a distinctive three-dimensional pharmacophore, contributing to the compound's specific molecular recognition properties. The spatial arrangement of nitrogen atoms throughout the molecule creates multiple potential hydrogen bonding sites, influencing both solid-state packing and solution-phase behavior.

Bond length analysis from crystallographic studies demonstrates typical aromatic carbon-carbon distances within the phenyl and pyridine rings, while the heterocyclic systems show characteristic bond length variations consistent with electron delocalization patterns. The crystal packing reveals intermolecular hydrogen bonding networks, particularly involving the amine functionalities and nitrogen atoms within the heterocyclic systems, contributing to overall crystal stability and physical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, X-ray Diffraction)

Nuclear magnetic resonance spectroscopic analysis provides comprehensive structural verification for this compound through detailed proton and carbon-13 spectra. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for the aromatic protons within the multiple ring systems, with signals appearing in the expected aromatic region between 7-8 parts per million. The aminocyclobutyl protons exhibit distinctive multipicity patterns reflecting the cyclic structure and neighboring environment effects.

Specific nuclear magnetic resonance assignments include signals at δ 7.60-7.54 (multiplet, 1H), 7.50-7.41 (multiplet, 2H) for aromatic protons, and characteristic patterns for the cyclobutyl ring protons appearing as complex multiplets between δ 2.43-1.21 reflecting the constrained ring geometry. The amine functionalities contribute to the spectral complexity through their influence on neighboring proton environments and potential hydrogen bonding effects in solution.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 433.30 [M+H]+, consistent with the proposed molecular formula and structure. High-resolution mass spectrometry provides precise mass determination supporting the elemental composition assignment. Fragmentation patterns in tandem mass spectrometry experiments reveal characteristic breakdown pathways that correlate with the structural features, particularly showing losses associated with the aminocyclobutyl and phenyl substituents.

| Analytical Technique | Key Parameters | Values |

|---|---|---|

| Nuclear Magnetic Resonance | Aromatic protons | δ 7.60-7.41 ppm |

| Nuclear Magnetic Resonance | Cyclobutyl protons | δ 2.43-1.21 ppm |

| Mass Spectrometry | Molecular ion [M+H]+ | 433.30 m/z |

| High-Resolution Mass Spectrometry | Monoisotopic mass | 432.206245 Da |

Thermodynamic Stability and Polymorphic Forms

Thermodynamic stability analysis of this compound indicates favorable energetic characteristics under standard conditions, with the molecule exhibiting resistance to thermal decomposition and chemical degradation pathways. The multiple aromatic ring systems contribute to overall thermodynamic stability through extensive π-electron delocalization, while the heterocyclic nitrogen atoms provide additional stabilization through their participation in the aromatic systems. Computational thermodynamic calculations suggest that this compound adopts its most energetically favorable conformation in both solution and solid states.

The investigation of polymorphic behavior reveals that this compound can exist in multiple crystalline forms, each characterized by distinct packing arrangements and intermolecular interaction patterns. Polymorphic screening studies indicate temperature-dependent phase transitions, with specific transition temperatures determinable through differential scanning calorimetry and thermogravimetric analysis. These polymorphic forms exhibit varying solubility characteristics and dissolution rates, factors crucial for material characterization and handling protocols.

Stability studies under various environmental conditions demonstrate that this compound maintains structural integrity across a range of temperature and humidity conditions. The compound shows particular stability when stored under desiccated conditions at reduced temperatures, with recommended storage at -20°C providing optimal long-term stability. Photostability testing indicates sensitivity to prolonged light exposure, necessitating protection from light during storage and handling procedures.

| Stability Parameter | Condition | Observation |

|---|---|---|

| Thermal Stability | Room Temperature | Stable for extended periods |

| Photostability | Light Exposure | Requires protection from light |

| Storage Conditions | -20°C, Desiccated | Optimal long-term stability |

| Polymorphic Transitions | Temperature Dependent | Multiple crystalline forms identified |

The thermodynamic analysis extends to solution-phase behavior, where this compound demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity. Solubility studies indicate highest solubility in dimethyl sulfoxide (75 mg/mL) and limited solubility in ethanol (4 mg/mL), with essential insolubility in water. These solubility characteristics reflect the compound's lipophilic nature and extensive aromatic character, factors that influence both analytical methodology selection and potential applications.

Eigenschaften

IUPAC Name |

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFMVVHMKGFCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313881-70-7 | |

| Record name | Miransertib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miransertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

1,6-Naphthyridinone Core Synthesis

The 1,6-naphthyridinone moiety is synthesized via a divergent pathway (Scheme 1). Key steps include:

-

Boc Protection and Formylation : Pyridine derivative 2 undergoes Boc protection followed by formylation using t-BuLi and DMF to yield intermediate 4 .

-

Friedländer Quinoline Synthesis : Intermediate 4 reacts with acetophenone derivative 7 (derived from p-cyanobenzaldehyde 5 ) under basic conditions to form the naphthyridinone scaffold 8 .

-

Deprotection : Removal of the Boc group yields the free amine 9 , a critical intermediate for subsequent coupling.

Benzo[d]imidazolone Scaffold Preparation

The benzo[d]imidazolone unit is synthesized through nitration and reductive amination (Scheme 2A):

-

Nitration : 4-Chloroaniline (10 ) is nitrated to produce 11 .

-

Reductive Amination : Catalytic hydrogenation reduces the nitro group to an amine, followed by Boc protection to yield 13 .

Convergent Coupling via Leuckart–Wallach Reaction

The final assembly involves a Leuckart–Wallach amination to couple the naphthyridinone (9 ) and benzo[d]imidazolone (13 ) building blocks (Scheme 3). This step introduces a dimethylamino solubilizing group, enhancing bioavailability. Acrylamide warhead incorporation via acryloyl chloride completes the synthesis, enabling covalent binding to AKT’s cysteine residues.

Structural Modifications and SAR Insights

Modifications to this compound’s scaffold were guided by crystallographic data and biochemical assays to optimize potency and selectivity.

Imidazolone Core Optimization

-

N1-Position Modifications : Substituents at the N1-position were explored to disrupt a conserved water-mediated hydrogen bond, improving binding affinity. Ring-opening of the imidazolone to form phenylurea derivatives (Scheme 2B) expanded chemical diversity but reduced potency compared to the original scaffold.

-

Acrylamide Warhead Adjustments : Varying the linker length between the naphthyridinone core and acrylamide group enhanced preorganization for covalent binding to AKT’s Cys296.

Biochemical Potency

This compound exhibits nanomolar inhibition of AKT isoforms (Table 1):

| AKT Isoform | IC₅₀ (nM) |

|---|---|

| AKT1 | 5.0 |

| AKT2 | 4.5 |

| AKT3 | 16.0 |

Selectivity profiling against 303 kinases revealed minimal off-target activity, with >50% inhibition observed only for MARK1/3/4, DYRK2, IRAK1, and Haspin.

Analytical Characterization and Formulation

Physicochemical Properties

This compound HCl (C₂₇H₂₅ClN₆) has a molecular weight of 468.98 g/mol and the following solubility profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 75 |

| Ethanol | 4 |

| Water | Insoluble |

Formulation Strategies

For in vivo studies, this compound is formulated in 0.5% methylcellulose/0.2% Tween 80 or dissolved in DMA/PEG300/Tween 80/aqueous solution (10:30:5:55 v/v). Stability studies recommend storage at -20°C, with stock solutions stable for ≤1 month.

Scale-Up and Process Optimization

Challenges in Large-Scale Synthesis

Purity Control

Reverse-phase HPLC with UV detection (λ = 254 nm) ensured >98% purity. Critical impurities included dehalogenated byproducts and unreacted intermediates.

Comparative Analysis with Other AKT Inhibitors

This compound’s covalent-allosteric mechanism distinguishes it from ATP-competitive inhibitors like MK-2206 and GDC-0068:

| Inhibitor | Mechanism | AKT1 IC₅₀ (nM) |

|---|---|---|

| This compound | Covalent-allosteric | 5.0 |

| MK-2206 | Allosteric | 40.5 |

| GDC-0068 | ATP-competitive | 5.0 |

This compound’s ability to dephosphorylate membrane-associated AKT confers superior pathway suppression in PTEN-mutant cells .

Analyse Chemischer Reaktionen

Miransertib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden. Übliche Reagenzien für die Oxidation sind Wasserstoffperoxid und andere Oxidationsmittel.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen von this compound zu erhalten.

Substitution: Substitutionsreaktionen beinhalten den Austausch spezifischer funktioneller Gruppen am this compound-Molekül.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion dehydroxylierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Overview

Leishmaniasis is a parasitic disease caused by Leishmania species, leading to significant morbidity worldwide. Traditional treatments often face challenges such as toxicity and resistance.

Efficacy Studies

A study demonstrated that Miransertib exhibits potent anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. The compound was effective against both promastigotes and intracellular amastigotes within macrophages, enhancing mTOR-dependent autophagy as a mechanism for killing the parasites. In vivo studies showed that this compound significantly reduced parasite load in infected mice, comparable to established treatments like miltefosine .

Summary Table: Efficacy Against Leishmaniasis

| Study Type | Pathogen | Efficacy Observed | Notes |

|---|---|---|---|

| In Vitro | L. donovani | High susceptibility | Effective against both life stages |

| In Vitro | L. amazonensis | High susceptibility | Enhanced autophagy in macrophages |

| In Vivo | BALB/c mice | Significant reduction | Comparable to miltefosine |

Overview

PIK3CA-related overgrowth spectrum encompasses a range of rare disorders caused by activating mutations in the PIK3CA gene, leading to abnormal tissue growth.

Clinical Case Studies

This compound has been investigated in clinical settings for its potential benefits in patients with PROS:

- Case Study 1 : A patient with severe CLOVES syndrome experienced significant reductions in abdominal overgrowth and improved quality of life after 22 months of treatment with this compound .

- Case Study 2 : Another patient with facial infiltrating lipomatosis reported decreased seizure frequency and improved functional outcomes during treatment .

Summary Table: Clinical Outcomes for PROS Patients

| Patient Condition | Treatment Duration | Key Outcomes | Side Effects |

|---|---|---|---|

| CLOVES variant | 22 months | 15% reduction in fatty overgrowth | None significant |

| Facial infiltrating lipomatosis | 22 months | Reduction in seizure burden | None significant |

Safety Profile

This compound has shown a favorable safety profile across various studies. Commonly reported side effects include mild fatigue and transient liver enzyme elevations, which were manageable and did not necessitate discontinuation of therapy . Long-term follow-up indicates sustained benefits with minimal adverse effects .

Wirkmechanismus

Miransertib exerts its effects by selectively inhibiting the Akt kinase. Akt is a critical effector of the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates various cellular processes, including cell growth, survival, and metabolism. By binding to the allosteric site of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets .

The inhibition of Akt by this compound leads to the suppression of Akt-mediated signaling pathways, resulting in reduced cell proliferation, increased apoptosis, and decreased tumor growth. Additionally, this compound has been shown to enhance autophagy in certain cellular contexts, contributing to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Akt Inhibitors

Mechanism of Action and Selectivity

Miransertib distinguishes itself from other Akt inhibitors through its allosteric mechanism, targeting the inactive conformation of Akt and preventing phosphorylation. In contrast, ATP-competitive inhibitors like capivasertib (AZD5363) and ipatasertib (GDC-0068) bind the kinase domain, which may lead to resistance due to mutations in the ATP-binding pocket .

Preclinical and Clinical Efficacy

Oncology

- This compound: In Phase I trials for non-Hodgkin lymphoma (NHL), 3/11 patients achieved partial responses. It synergizes with mTOR inhibitors (e.g., sirolimus) to reduce tumor burden in aggressive NHL subtypes .

- Capivasertib : Shows promise in Phase III trials for breast and prostate cancers, particularly in tumors with PI3K/Akt pathway mutations .

- MK-2206 : Failed to demonstrate significant clinical benefit in refractory NHL, with minimal impact on survival .

Rare Diseases

- This compound: Proteus Syndrome: A 20-year-old patient treated with 50 mg/day showed reduced overgrowth, improved mobility, and stable MRI findings after 11 months . PROS: Two pediatric patients experienced reduced seizure frequency and improved quality of life, outperforming sirolimus in tolerability .

- Capivasertib/Ipatasertib: No reported activity in rare diseases, as trials focus on oncology .

Anti-Parasitic Activity

This compound is unique in its dual role as an anti-leishmanial agent. At 0.08 μM, it clears L. amazonensis amastigotes in macrophages, outperforming miltefosine (EC50: 4.27 μM) . In murine models, it reduces liver parasite burden by >90% in visceral leishmaniasis .

Biologische Aktivität

Miransertib, also known as ARQ 092, is a selective inhibitor of the AKT (protein kinase B) signaling pathway, which plays a crucial role in various cellular processes including metabolism, proliferation, and survival. This compound has garnered attention for its potential therapeutic applications in treating conditions associated with dysregulated AKT activity, such as certain cancers and rare genetic disorders like Proteus syndrome and PIK3CA-related overgrowth spectrum (PROS).

This compound functions as an allosteric inhibitor of AKT, binding both the active and inactive forms of the enzyme. This binding prevents the membrane localization of AKT and promotes its dephosphorylation, thereby inhibiting its activity. The compound selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3), making it a potent candidate for therapeutic interventions in diseases characterized by aberrant AKT signaling .

Anti-Leishmanial Activity

Recent studies have demonstrated that this compound exhibits significant anti-leishmanial activity against Leishmania donovani and Leishmania amazonensis. In vitro experiments showed that this compound effectively reduced the viability of cultured promastigotes and intracellular amastigotes within macrophages. Notably, it enhanced mTOR-dependent autophagy in infected macrophages, contributing to the elimination of the parasites. In vivo studies in BALB/c mice indicated that oral administration of this compound resulted in a considerable reduction of parasite burden in both liver and spleen compared to standard treatments like miltefosine .

| Study Type | Infection Model | Treatment | Outcome |

|---|---|---|---|

| In vitro | L. donovani | This compound | Effective against promastigotes and amastigotes |

| In vivo | BALB/c mice | Oral this compound | Significant reduction in liver and spleen parasite load |

Vascular Malformations

This compound has also been investigated for its effects on PI3K-driven vascular malformations. In a preclinical model involving mice with Pik3ca-driven endothelial cell hyperproliferation, low doses of this compound were found to prevent and even induce regression of vascular malformations. This was assessed through various metrics including vascular area and endothelial cell proliferation rates .

Proteus Syndrome

A phase 0/1 pilot study evaluated this compound's pharmacodynamics in patients with Proteus syndrome, a condition caused by a mosaic gain-of-function mutation in AKT1. The study aimed to determine an appropriate dosing strategy while monitoring the reduction of phosphorylated AKT levels in affected tissues. Results indicated that a dose of 5 mg/m²/day led to a 50% reduction in pAKT levels in five out of six participants, suggesting potential efficacy while maintaining tolerability .

PIK3CA-Related Overgrowth Spectrum (PROS)

In another clinical trial focused on PROS, preliminary results highlighted this compound's potential as a targeted treatment for patients with PI3K/AKT-driven overgrowth diseases. The drug was well-tolerated and demonstrated encouraging safety profiles alongside clinical activity .

Case Studies

Recent case studies have provided insights into the clinical application of this compound. For instance, two pediatric patients with severe PROS exhibited notable improvements following treatment with this compound, including reductions in overgrowth symptoms and associated complications . These findings underscore the compound's promise as a therapeutic option for rare genetic disorders linked to dysregulated AKT signaling.

Q & A

Q. What is the molecular mechanism of Akt inhibition by Miransertib?

this compound (ARQ 092) selectively inhibits Akt isoforms (Akt1, Akt2, Akt3) by blocking their membrane translocation and dephosphorylating activated forms, thereby disrupting downstream signaling. In vitro studies show inhibition constants (Ki) of 2.7 nM, 14 nM, and 8.1 nM for Akt1, Akt2, and Akt3, respectively. This inhibition reduces phosphorylation of downstream targets like GSK3α/β, critical for cell survival and proliferation .

Q. What in vitro models are commonly used to evaluate this compound’s efficacy?

- Parasitic infections : this compound demonstrated efficacy against Leishmania donovani and L. amazonensis promastigotes (EC50: 7.87–12.75 μM) and intracellular amastigotes in macrophages .

- Cancer and vascular malformations : Patient-derived endothelial cells (ECs) with PIK3CA or TEK/TIE2 mutations were used to assess PI3K/AKT pathway inhibition. This compound reduced p-AKT and p-S6 levels and impaired cell viability (IC50: ~100–300 nM) .

Q. How is this compound administered in preclinical in vivo studies?

In murine models of PI3K-driven vascular malformations, this compound was administered orally at 35 mg/kg (low dose) in preventive or curative regimens. Efficacy was measured via retinal vascularity, EC proliferation (EdU incorporation), and PI3K pathway activity (pS6 levels) using confocal imaging and Mann-Whitney statistical analysis .

Advanced Research Questions

Q. How should experimental designs differentiate between preventive and curative this compound dosing in vascular malformation models?

- Preventive : Administer this compound (35 mg/kg) post-induction of Pik3caH1047R mutations (e.g., at P1–P3 in neonatal mice) to block malformation development. Metrics include vascular density and EC proliferation .

- Curative : Initiate treatment after malformation establishment (e.g., P4–P5) to assess regression. Key endpoints include normalization of pS6 levels and pericyte coverage .

- Statistical rigor : Nonparametric tests (Mann-Whitney) are recommended for skewed datasets, with significance thresholds at p < 0.05 .

Q. How can researchers address variability in this compound’s efficacy across cell lines with genetic heterogeneity?

- Mutation-specific sensitivity : this compound shows greater efficacy in PIK3CA/PIK3R1-mutant cells versus PTEN-mutant or wild-type lines. Prioritize cell lines with pathway-activating mutations for consistent results .

- Dose optimization : Use dose-response curves (e.g., 0.012–1 μM in vitro) to identify IC50 values tailored to genetic backgrounds. Combine with immunoblotting to verify target engagement (e.g., p-AKT suppression) .

Q. What methodological considerations are critical when analyzing this compound’s impact on PI3K/AKT/mTOR signaling?

- Biomarker selection : Quantify phosphorylation of AKT (S473) and S6 (S235/236) via immunoblotting or immunofluorescence to assess pathway inhibition .

- Data normalization : Express pS6 intensity as fold-change relative to vehicle-treated controls to account for baseline variability .

- Replicability : Provide detailed experimental protocols (e.g., EC isolation, dosing schedules) in supplementary materials to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.